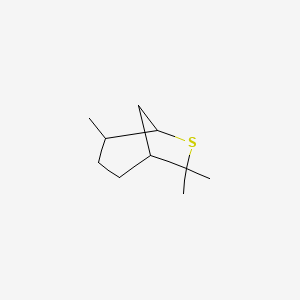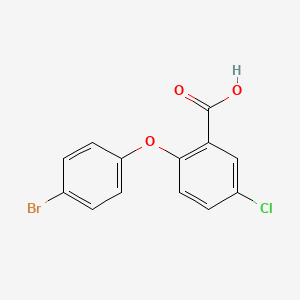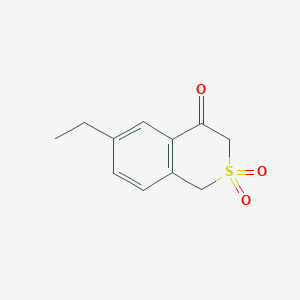
5-Bromo-2-(ethylthio)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(ethylthio)-4-methylpyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position, an ethylthio group at the 2nd position, and a methyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(ethylthio)-4-methylpyridine typically involves the bromination of 2-(ethylthio)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(ethylthio)-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the ethylthio group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetic acid or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed:
- Substituted pyridines with various functional groups replacing the bromine atom.
- Sulfoxides or sulfones from the oxidation of the ethylthio group.
- Reduced derivatives with modified functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-2-(ethylthio)-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it valuable for various chemical processes and applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(ethylthio)-4-methylpyridine depends on its specific application and the target molecule it interacts with. Generally, the compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds and functional groups. In biological systems, its derivatives may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
5-Bromo-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-(ethylthio)pyrimidine: Similar structure with a pyrimidine ring and an ethylthio group.
5-Bromo-2-(methylthio)pyridine: Similar structure with a methylthio group instead of an ethylthio group.
Uniqueness: 5-Bromo-2-(ethylthio)-4-methylpyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of both bromine and ethylthio groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
5-bromo-2-ethylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C8H10BrNS/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 |
InChI Key |
RSUJVRJHYNVDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041446.png)
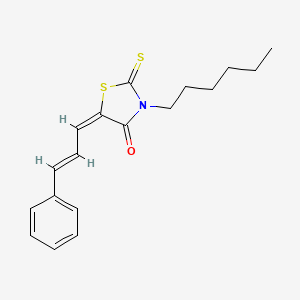
![4-[(E)-(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041450.png)
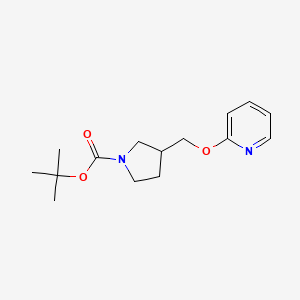
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)

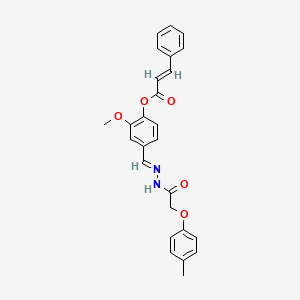
![(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile](/img/structure/B12041504.png)
![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)
